Synthesis and Characterization of N-(2-aminoethyl)-2-cyclohexylacetamide Hydrochloride: A Comprehensive Guide for Linker and Scaffold Development
Synthesis and Characterization of N-(2-aminoethyl)-2-cyclohexylacetamide Hydrochloride: A Comprehensive Guide for Linker and Scaffold Development
Executive Summary
N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride (CAS: 1235440-90-0) is a highly versatile aliphatic building block. Structurally, it features a lipophilic cyclohexyl moiety coupled to a hydrophilic, amine-terminated ethylenediamine spacer[1][2]. This specific structural motif is frequently utilized in the design of targeted protein degraders (PROTACs), antibody-drug conjugate (ADC) linkers, and novel antimycobacterial agents[3][4].
As a Senior Application Scientist, I have designed the following technical guide to move beyond standard synthetic recipes. This whitepaper details a robust, scalable, and self-validating synthetic methodology, explaining the mechanistic causality behind each experimental choice to ensure high-purity yields without the need for complex chromatographic purification.
Retrosynthetic Strategy & Mechanistic Causality
The synthetic logic for N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride relies on the controlled amidation of cyclohexylacetic acid with an ethylenediamine equivalent, followed by acidolytic deprotection.
Causality of Reagent Selection:
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Mono-Boc-Ethylenediamine: Using an unprotected ethylenediamine would inevitably lead to a statistical mixture of mono-acylated and bis-acylated (dimeric) byproducts. Employing tert-butyl (2-aminoethyl)carbamate strictly limits the reaction to a 1:1 stoichiometry, ensuring the spacer extends linearly.
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HATU / DIPEA Coupling System: While EDC/HOBt is a standard peptide coupling system, provides superior reaction kinetics. The 7-azabenzotriazole active ester generated by HATU is highly reactive toward primary amines, ensuring quantitative conversion even with the slight steric bulk of the cyclohexylacetic acid. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system without competing for the active ester.
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4M HCl in 1,4-Dioxane: The deprotection step is designed as a "self-purifying" system. The Boc-protected intermediate is highly soluble in 1,4-dioxane. Upon cleavage of the Boc group, the resulting primary amine is instantly protonated to form the hydrochloride salt. Because this highly polar salt is insoluble in dioxane/ether mixtures, it spontaneously precipitates, driving the reaction forward via Le Chatelier's principle and eliminating the need for reverse-phase HPLC.
Figure 1: Two-step synthetic workflow for N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis of tert-butyl (2-(2-cyclohexylacetamido)ethyl)carbamate
Objective: Amide bond formation utilizing a mono-protected diamine to prevent polymerization[3].
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Activation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve cyclohexylacetic acid (1.42 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol) in anhydrous DMF (25 mL). Add DIPEA (3.5 mL, 20.0 mmol) dropwise. Stir for 15 minutes at room temperature to allow the formation of the active HOAt ester.
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Coupling: Add tert-butyl (2-aminoethyl)carbamate (1.60 g, 10.0 mmol) in one portion. Stir the reaction mixture for 4 hours at room temperature.
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Self-Validating Workup: Quench the reaction with deionized water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).
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Validation Check 1: Wash the combined organic layers with 1M HCl (30 mL). This selectively removes unreacted amine and DIPEA.
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Validation Check 2: Wash with saturated aqueous NaHCO₃ (30 mL) to remove unreacted cyclohexylacetic acid and HATU byproducts.
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Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product is a viscous oil that solidifies upon standing.
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TLC Validation: (EtOAc/Hexane 1:1). Since the molecule lacks UV-active chromophores, visualize the plate using a KMnO₄ stain (yellow spot on a purple background indicates the product).
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Protocol 2: Boc-Deprotection and Salt Formation
Objective: Cleavage of the Boc protecting group and simultaneous isolation of the target hydrochloride salt.
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Cleavage: Dissolve the intermediate (~2.8 g, 10.0 mmol) in a minimal amount of anhydrous DCM (5 mL). Cool the flask to 0 °C using an ice bath.
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Acidolysis: Dropwise, add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol). Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Precipitation: As the reaction progresses, a white precipitate will form. To maximize precipitation and drive the reaction to absolute completion, add cold diethyl ether (30 mL) to the flask and stir vigorously for 10 minutes.
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Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove residual dioxane and cleaved tert-butyl alcohol. Dry the white solid under high vacuum for 12 hours.
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Validation Check: Perform a Ninhydrin stain on a micro-sample of the solid. An immediate deep purple/blue color confirms the presence of the free primary amine[2].
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Logical Application in Drug Discovery
The aliphatic nature of the cyclohexyl group combined with the ethylenediamine spacer makes this compound an ideal vector for modulating the physicochemical properties of drug candidates. For instance, in the development of, the cyclohexyl ring is critical for forming strong pi-interactions with the Y487' side chain in the IMPDH tetramer, while the ethylenediamine spacer provides necessary flexibility[4].
Figure 2: Logical relationship of the target compound as a spacer in PROTAC development.
Physicochemical & Spectroscopic Data Presentation
To ensure rigorous E-E-A-T standards, the following tables summarize the expected quantitative data for the synthesized N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride[5][6][7].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride |
| CAS Number | 1235440-90-0 |
| Molecular Formula | C₁₀H₂₀N₂O · HCl |
| Molecular Weight | 220.74 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Diethyl Ether |
Table 2: Spectroscopic Characterization Data
| Analytical Method | Key Signals / Parameters |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (br s, 3H, -NH₃⁺), 7.95 (t, 1H, -NH-CO-), 3.25 (q, 2H, -CH₂-NH-CO-), 2.85 (t, 2H, -CH₂-NH₃⁺), 1.95 (d, 2H, Cy-CH₂-CO-), 1.70-0.85 (m, 11H, Cyclohexyl) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (C=O), 38.5, 36.2, 34.8, 32.5, 26.1, 25.8 |
| HRMS (ESI-TOF) | Calculated for C₁₀H₂₁N₂O [M+H]⁺: 185.1648; Found: 185.1652 |
| IR (KBr pellet) | 3250 (N-H stretch), 2920 (C-H stretch), 1650 (Amide I, C=O), 1550 (Amide II) cm⁻¹ |
References
- Google Patents. "Peptidic linkers and cryptophycin conjugates, useful in therapy, and their preparation." WO2018206635A1.
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National Center for Biotechnology Information (NCBI). "Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH." PubMed. URL:[Link]
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- 4. Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. N-(2-Aminoethyl)-2-cyclohexylacetamide Hydrochloride_1235440-90-0_A615353_ãè±èæ ååç½ã [mdfcw.com]
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